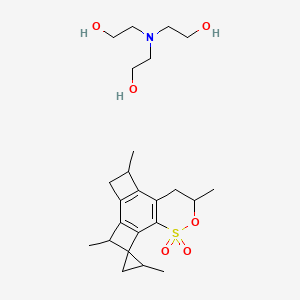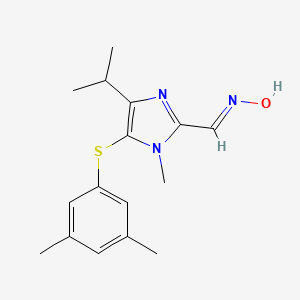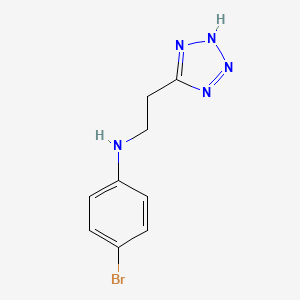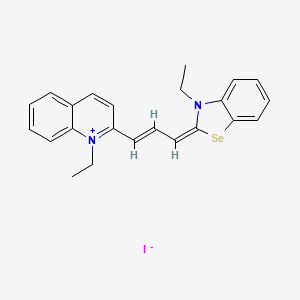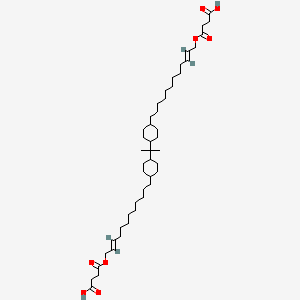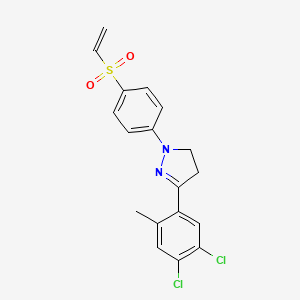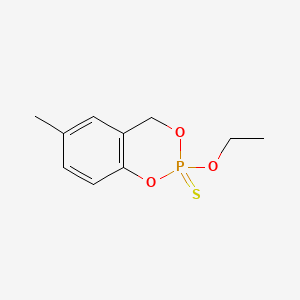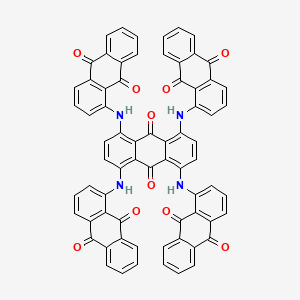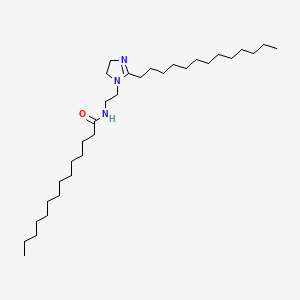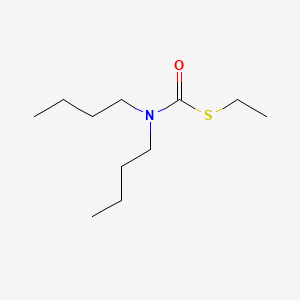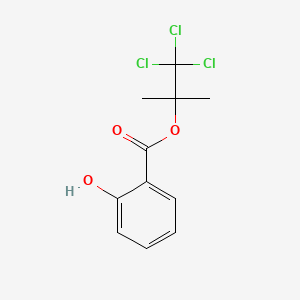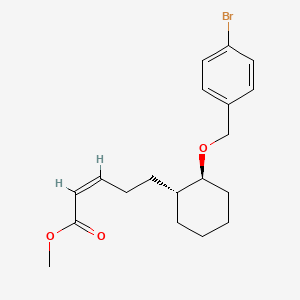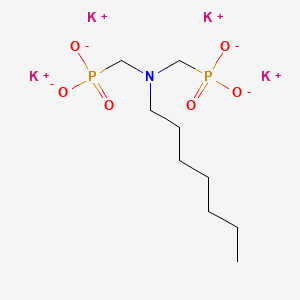
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K4NO6P2 and a molecular weight of 455.59 g/mol . It is a bisphosphonate compound, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The phosphonate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
Scientific Research Applications
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps maintain bone density and strength . The molecular targets include hydroxyapatite and various enzymes involved in bone metabolism .
Comparison with Similar Compounds
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. While all bisphosphonates share the common P-C-P structure, they differ in their side chains, which influence their potency, bioavailability, and specific applications . This compound is unique due to its specific structure and the presence of the heptylimino group, which may confer distinct properties and applications .
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
Properties
CAS No. |
94277-95-9 |
|---|---|
Molecular Formula |
C9H19K4NO6P2 |
Molecular Weight |
455.59 g/mol |
IUPAC Name |
tetrapotassium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
InChI Key |
HBXALUHSXSGYDT-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



